

Indirubin Standard: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Indirubin (Standard)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin, a deep red bis-indole alkaloid and a structural isomer of indigo, is the principal active component of Indigo naturalis, a traditional Chinese medicine.[1][2] Historically used to treat chronic myelocytic leukemia, its therapeutic potential has expanded to various proliferative and inflammatory diseases.[3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of the Indirubin standard, details the experimental protocols for their determination, and visualizes its primary mechanisms of action on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of Indirubin-based therapeutics.

Physicochemical Properties

Indirubin's biological activity and formulation potential are intrinsically linked to its distinct physicochemical characteristics. While sharing the same molecular formula as indigo, its asymmetrical structure leads to significant differences in properties.[5]

General and Physical Properties

The fundamental identifiers and physical characteristics of Indirubin are summarized below.

Property	Value	Reference
IUPAC Name	(3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one	
Synonyms	Indigo red	
CAS Number	479-41-4	
Molecular Formula	C ₁₆ H ₁₀ N ₂ O ₂	
Molar Mass	262.26 g/mol	
Appearance	Dark red to reddish-violet acicular crystals or powder	
Melting Point	348–353 °C (decomposes)	

Solubility Profile

Indirubin is characterized by its poor aqueous solubility, a critical factor for drug development and delivery. Its solubility in various common solvents is detailed below.

Solvent	Solubility	Reference
Water	Practically insoluble (est. 35 mg/L)	
Dimethyl sulfoxide (DMSO)	Slightly soluble (~1 mg/mL)	
Dimethyl formamide (DMF)	Soluble (~1 mg/mL)	
Tetrahydrofuran (THF)	Slightly soluble	
Chloroform	Very slightly soluble	
Acetone	Very slightly soluble	
Ethanol	Insoluble	
Ethyl Ether	Insoluble	

Partition and Ionization Constants

These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Parameter	Value	Reference
LogP / LogD (pH 7.4)	3.54 ± 0.03	
pKa	Not detectable in the pH range of 2-11	

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of the Indirubin standard.

Spectroscopic Method	Characteristic Peaks (λ_{max})	Reference
UV-Vis (in DMSO)	~540-547 nm, 363 nm, 293 nm	
Mass Spectrometry (MS)	$[M+H]^+$ or $[M-H]^-$ at m/z 261.1/262.1	
^1H NMR (in $\text{d}_6\text{-DMSO}$)	Unique downfield absorbance for the hydrogen at the 4-position	

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of Indirubin.

Melting Point Determination

- Methodology: The capillary melting point method is typically employed. A small amount of the crystalline Indirubin standard is packed into a thin-walled capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a controlled rate. The temperature range

from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. Due to decomposition at high temperatures, this is often recorded as a melting range with decomposition.

Solubility Determination (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of Indirubin in a specific solvent.
- Protocol:
 - An excess amount of Indirubin standard is added to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.
 - The mixture is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the suspension is allowed to stand, and the supernatant is carefully collected and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
 - The concentration of Indirubin in the clear filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

UV-Visible Spectroscopy

- Objective: To determine the maximum absorption wavelengths (λ_{max}) of Indirubin.
- Protocol:
 - A stock solution of Indirubin is prepared by dissolving an accurately weighed amount in a suitable solvent, such as DMSO.
 - The stock solution is diluted to an appropriate concentration to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

- The UV-Vis spectrum is recorded over a wavelength range (e.g., 200-800 nm) using a calibrated spectrophotometer.
- The solvent used for dilution serves as the blank reference. The wavelengths corresponding to the highest absorbance peaks are recorded as λ_{max} .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

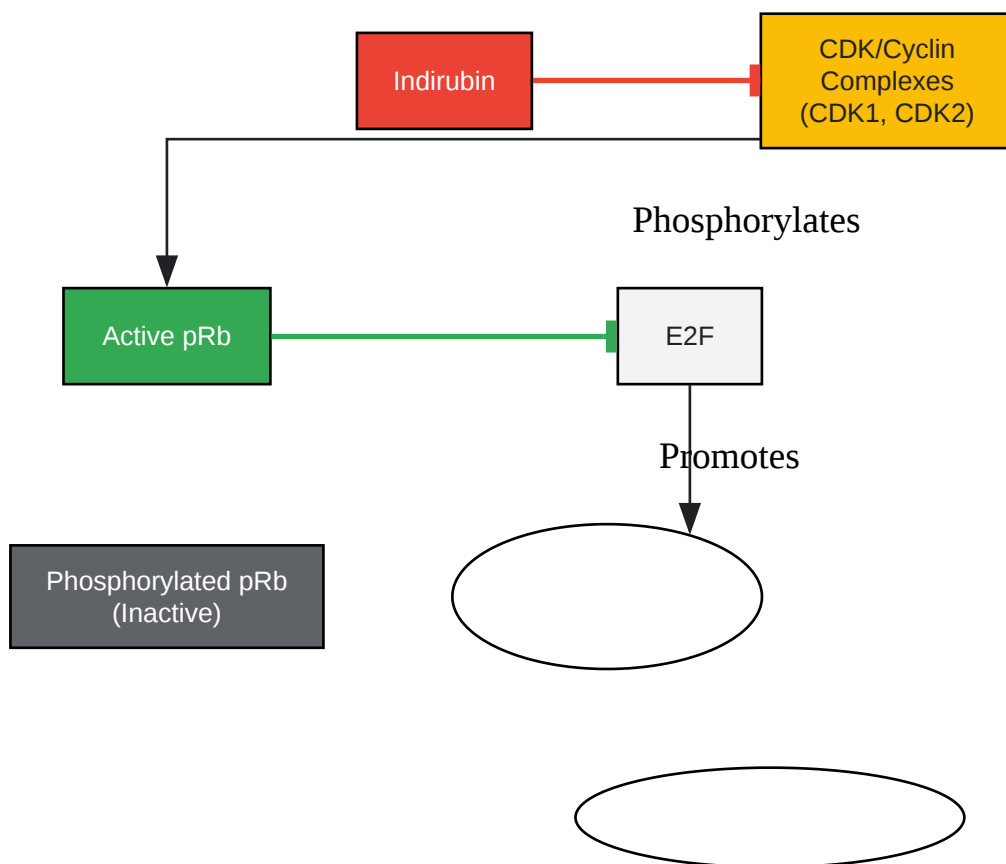
- Objective: For the sensitive detection and quantification of Indirubin in complex matrices.
- Protocol:
 - Sample Preparation: Samples containing Indirubin are prepared and extracted. Indirubin is often used as an internal standard for the analysis of its derivatives.
 - Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase (e.g., acetonitrile and water with formic acid) is used to separate Indirubin from other components.
 - Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in either positive or negative mode.
 - Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 262 for $[M+H]^+$) is selected and fragmented, and a characteristic product ion is monitored for quantification, providing high selectivity and sensitivity.

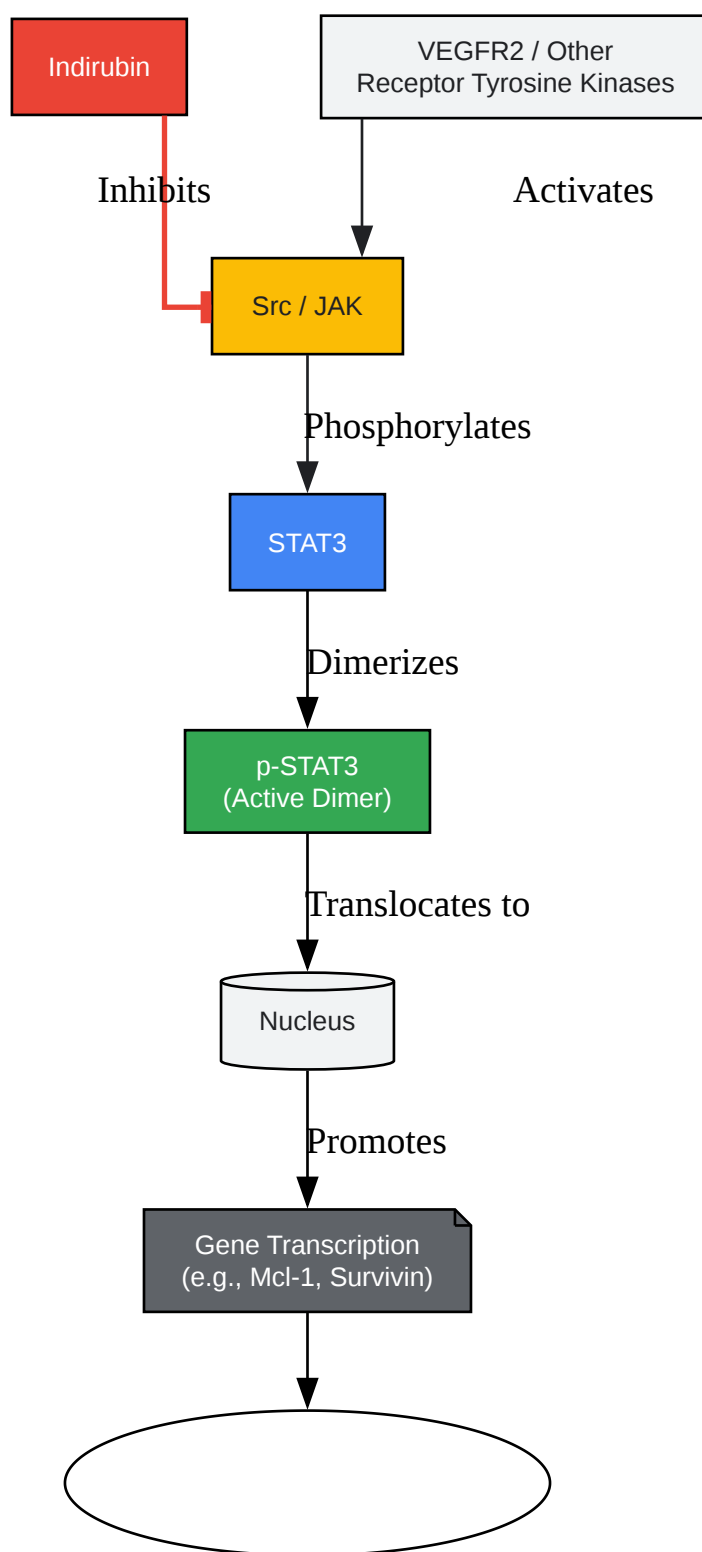
Mechanism of Action & Key Signaling Pathways

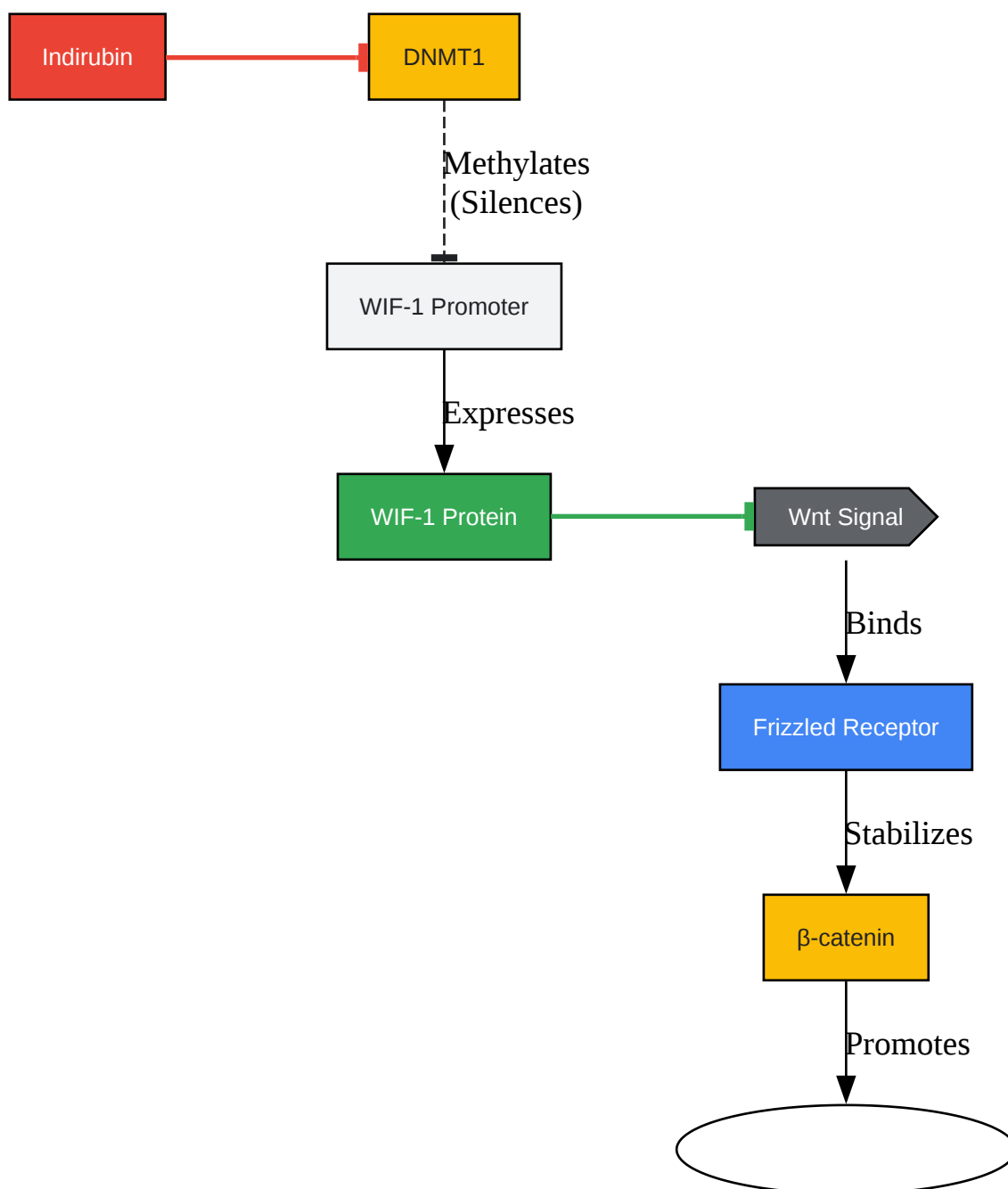
Indirubin and its derivatives exert their potent anti-proliferative and anti-inflammatory effects by modulating multiple cellular signaling pathways. The primary mechanism involves the inhibition of various protein kinases.

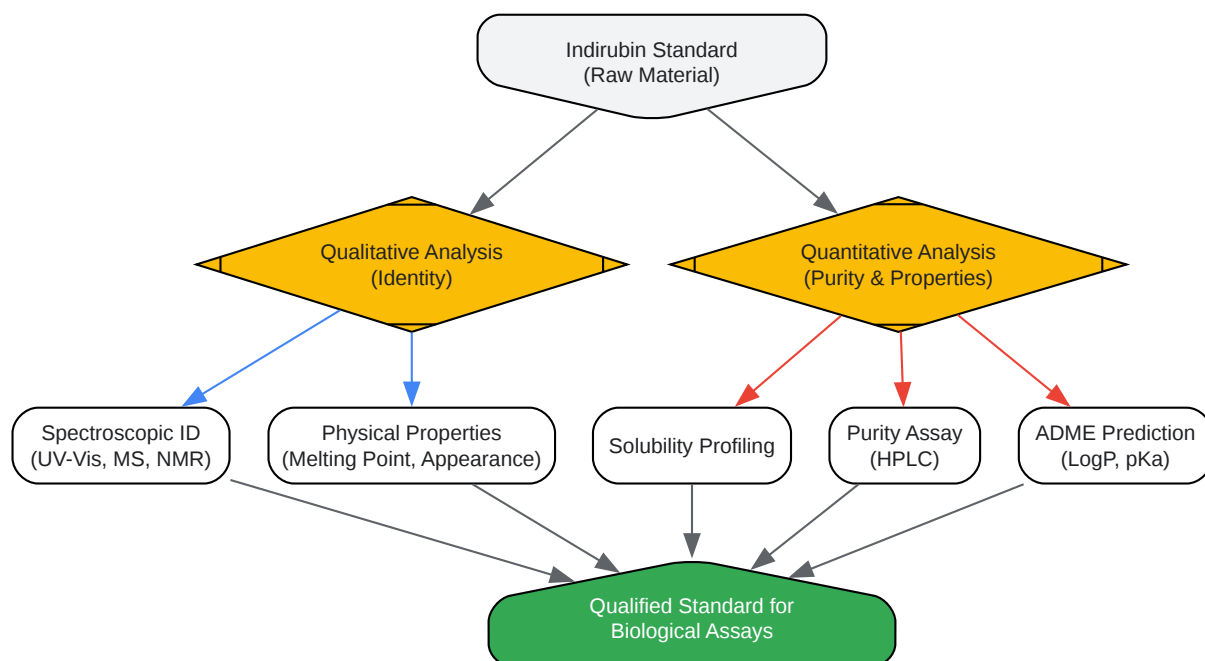
Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubin was one of the first natural products identified as a potent inhibitor of CDKs. It binds competitively to the ATP-binding site of CDKs, such as CDK1/cyclin B, CDK2/cyclin A, and CDK5/p35. This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest, primarily in the G1/S and G2/M phases, which can ultimately induce apoptosis.









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